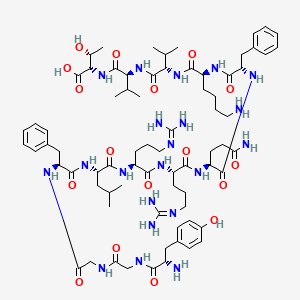
Dynorphin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary target is the kappa opioid receptor (KOR) . KOR is a G-protein-coupled receptor that plays a crucial role in the perception of pain, consciousness, motor control, and mood .
Mode of Action
Rimorphin interacts with its target, the KOR, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The amino acid residues Tyr1, Phe4, Arg6, Arg7, and Lys10 in the sequence of this compound are critical for both opioid receptor affinity and KOR agonist potency .
Biochemical Pathways
Upon activation by Rimorphin, the KOR initiates a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
Like other opioid peptides, it is likely to be synthesized as a large protein precursor in cell bodies, transported via axonal transport to nerve terminals, and cleaved by peptidases to produce the final active peptide during the transport process .
Result of Action
The activation of KOR by Rimorphin leads to a variety of effects at the molecular and cellular level. These include analgesia (pain relief), dysphoria, and hallucinations . The exact effects can vary depending on the specific location of the KORs in the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rimorphin. For example, cannabinoids like CP55,940 and Δ9-tetrahydrocannabinol (Δ9-THC) can induce the release of this compound, enhancing its action . Additionally, the presence of other neurotransmitters and neuromodulators in the local environment can modulate the effects of Rimorphin .
生化学分析
Biochemical Properties
Rimorphin interacts with various enzymes, proteins, and other biomolecules. It has been found that the Tyr 1 and Phe 4 residues of Rimorphin are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .
Cellular Effects
Rimorphin has significant effects on various types of cells and cellular processes. It modulates neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It exerts its effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor .
Molecular Mechanism
Rimorphin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the κ-opioid receptor (KOR) and acts as an agonist .
Metabolic Pathways
Rimorphin is involved in various metabolic pathways. It is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .
準備方法
Dynorphin B is synthesized through the proteolytic cleavage of leumorphin, which itself is derived from preproenkephalin B . The synthesis involves enzymatic processes where specific enzymes cleave the precursor proteins at designated sites to produce the active peptide . Industrial production methods for this compound typically involve recombinant DNA technology, where the gene encoding preproenkephalin B is inserted into bacterial or yeast cells, which then produce the peptide through fermentation .
化学反応の分析
Dynorphin B undergoes various chemical reactions, including:
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Specific amino acid residues within the peptide can be substituted to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dynorphin B has a wide range of scientific research applications:
類似化合物との比較
Dynorphin B is part of the dynorphin family of peptides, which also includes dynorphin A and alpha-neoendorphin . Compared to dynorphin A, this compound has a different C-terminal sequence, which affects its receptor affinity and potency . Other similar compounds include beta-endorphin and enkephalins, which also interact with opioid receptors but have different amino acid sequences and physiological effects .
特性
CAS番号 |
85006-82-2 |
|---|---|
分子式 |
C74H115N21O17 |
分子量 |
1570.8 g/mol |
IUPAC名 |
2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |
InChIキー |
AGTSSZRZBSNTGQ-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
物理的記述 |
Solid |
溶解性 |
not available |
製品の起源 |
United States |
Q1: What is the primary target of Dynorphin B?
A1: this compound primarily acts as an agonist at κ-opioid receptors (κORs). [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]
Q2: What are the downstream effects of this compound binding to κORs?
A2: this compound binding to κORs can lead to a range of effects, including:
- Inhibition of neurotransmitter release: this compound can decrease the release of dopamine in the basal ganglia. [] [https://www.semanticscholar.org/paper/4fdd123c1b4575151304052e6cdf68c446345803]
- Analgesia: this compound exhibits antinociceptive effects in the spinal cord. [] [https://www.semanticscholar.org/paper/f9551c613205cc12431fa1efa2a14a89907ffae3]
- Modulation of DNA synthesis: this compound can affect DNA synthesis in fetal brain cell aggregates, potentially impacting glial cell proliferation during brain development. [] [https://www.semanticscholar.org/paper/eb7bd718f5a60a44d186dfe273e0fdfb858962a4]
- Cardiogenesis: this compound has been implicated in the differentiation of embryonic stem cells into cardiomyocytes. [] [https://www.semanticscholar.org/paper/2e1888494b97a326a8b9400a575820a67a591ccf]
Q3: Does this compound interact with other opioid receptors?
A3: While this compound demonstrates high affinity for κORs, it can also interact with μ-opioid receptors (μORs) and δ-opioid receptors (δORs) with varying potencies. [, ] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51], [https://www.semanticscholar.org/paper/05650475d70f2b91641ef54c8965ddca3835c306]
Q4: Can this compound exert effects independent of opioid receptors?
A4: Research suggests this compound might interact directly with cell membranes. Studies have shown it inserts into the lipid bilayer, potentially influencing membrane properties. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]
Q5: What is the molecular formula and weight of this compound?
A5: this compound (C68H102N20O15) has a molecular weight of 1371.64 g/mol.
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Commonly used techniques include:
- Nuclear Magnetic Resonance (NMR): Provides information on the three-dimensional structure and dynamics of this compound in solution and its interactions with membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]
- Circular Dichroism (CD): Helps determine the secondary structure of this compound. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]
- High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of this compound and related peptides. [, ] [https://www.semanticscholar.org/paper/d9ca645bea6392f6e7ba76a6c3096262a69867e8], [https://www.semanticscholar.org/paper/03d2bc4f04b882815fceca45fc5971ac90670419]
Q7: Is this compound susceptible to degradation by enzymes?
A8: Yes, this compound is a peptide and can be degraded by peptidases present in biological systems. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]
Q8: How can the stability of this compound be enhanced for research or therapeutic applications?
A8: Several strategies can improve stability:
- Use of peptidase inhibitors: These inhibitors can prevent enzymatic degradation. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry and modeling techniques, such as theoretical conformational analysis, have been used to:
- Investigate the spatial structure and conformations of this compound. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]
- Design modified amino acid sequences of this compound analogues with potentially enhanced or specific pharmacological properties. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]
- Study its interactions with model membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]
Q10: How do structural modifications of this compound affect its activity and potency?
A10: Research suggests:
- C-terminal modifications: Changes to the C-terminal region can also modulate affinity for specific opioid receptor subtypes, altering its pharmacological profile. [] [https://www.semanticscholar.org/paper/4bee6002e94d8602af2b9f9cb3ed2edd58a960a9]
Q11: Are there any this compound analogues with improved pharmacological properties?
A12: While specific analogues were not discussed in detail within the provided papers, research has explored creating this compound analogues with potentially enhanced potency, selectivity for specific opioid receptors, or increased resistance to enzymatic degradation. [, ] [https://www.semanticscholar.org/paper/f147890dab129962c652622eb18173c3033d191a], [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)
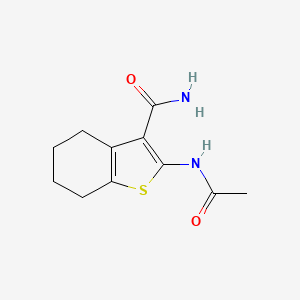
![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)
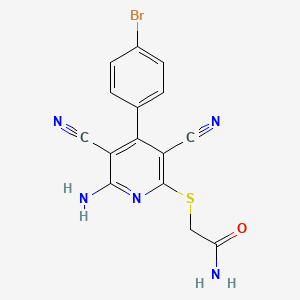
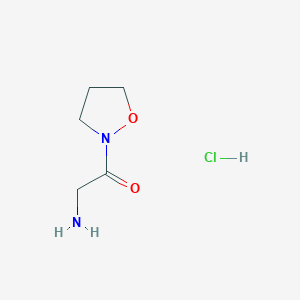
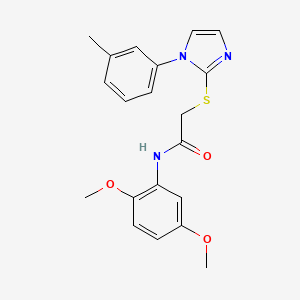
![2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2828028.png)
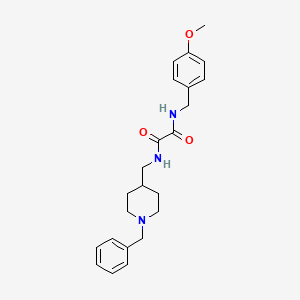
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2828032.png)
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)
![Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2828036.png)
